Home > Products > Screening Compounds P44800 > Enclomifene citrate
Enclomifene citrate -

Enclomifene citrate

Catalog Number: EVT-10907286
CAS Number:
Molecular Formula: C33H40ClNO8
Molecular Weight: 614.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Enclomifene citrate is synthesized from clomiphene citrate, which is derived from the reaction of 1-p-(diethylaminoethoxy)phenyl]-1,2-diphenylethylene hydrochloride with N-chlorosuccinimide in dry chloroform. It falls under the category of selective estrogen receptor modulators, which function by binding to estrogen receptors and exerting either estrogenic or anti-estrogenic effects depending on the tissue context .

Synthesis Analysis

Methods and Technical Details

The synthesis of enclomifene citrate can be achieved through various methods. One prominent approach is the Horner-Wadsworth-Emmons reaction. This involves:

  1. Reacting 4-hydroxybenzophenone with N-(2-chloroethyl)-diethylamine to form a phenyl ether.
  2. Refluxing this product with dimethyl chloro(phenyl methylphosphonate) in tetrahydrofuran to yield enclomifene with adequate yield and stereoselectivity .

Another method involves crystallization from a mixture of ethyl ether and ethanol, which has been shown to produce needle-shaped crystals of enclomifene citrate with a melting point ranging from 133°C to 135°C .

Molecular Structure Analysis

Structure and Data

Enclomifene citrate has a complex molecular structure characterized by its unique arrangement of atoms. The molecular formula is C26_{26}H28_{28}ClN1_{1}O5_{5} and it has a molecular weight of approximately 463.96 g/mol. The structure includes:

  • A phenyl group
  • A diethylamino group
  • A chloro-substituted phenyl moiety
  • A citrate moiety that enhances its solubility and bioavailability .
Chemical Reactions Analysis

Reactions and Technical Details

Enclomifene citrate undergoes several chemical reactions during its synthesis and application:

  • Formation Reaction: The reaction between enclomifene and citric acid leads to the formation of enclomifene citrate through an esterification process.
  • Degradation: Under acidic or basic conditions, enclomifene citrate can hydrolyze, leading to the release of enclomifene and citric acid.
  • Pharmacokinetics: In vivo studies show that after administration, it reaches peak serum concentration within 2–3 hours and exhibits first-order elimination kinetics .
Mechanism of Action

Process and Data

Enclomifene citrate primarily acts by modulating estrogen receptors in the hypothalamus and pituitary gland. Its mechanism involves:

  1. Inhibition of Estrogen Feedback: By blocking estrogen receptors, enclomifene citrate reduces negative feedback on the hypothalamus.
  2. Stimulation of Gonadotropins: This leads to increased secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland.
  3. Testosterone Production: Ultimately, this stimulates the Leydig cells in the testes to produce more testosterone without adversely affecting spermatogenesis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Enclomifene citrate typically appears as needle-shaped crystals.
  • Melting Point: Reported melting points range from 133°C to 135°C .
  • Solubility: It shows relatively poor solubility in water at neutral or acidic pH levels, which can affect its bioavailability.

Chemical Properties

  • Stability: Enclomifene citrate exhibits varying stability depending on its crystalline form; needle-shaped crystals are preferred for better reproducibility in synthesis.
  • Reactivity: It reacts with acids and bases leading to hydrolysis, releasing its active form, enclomifene .
Applications

Scientific Uses

Enclomifene citrate has significant applications in both clinical and research settings:

  • Treatment of Male Hypogonadism: It is primarily used for treating secondary male hypogonadism by increasing endogenous testosterone levels while preserving fertility.
  • Research Tool: It serves as an important compound in studies exploring hormonal regulation and reproductive health due to its selective action on estrogen receptors .
  • Potential Use in Female Infertility: Although primarily focused on male applications, there is ongoing research into its effects on female fertility treatments due to its estrogen-modulating properties.
Stereochemical Synthesis & Isomer Separation Methodologies

Stereoselective Synthesis of Trans-Enclomiphene Citrate

The stereoselective synthesis of trans-Enclomiphene citrate (chemical name: 2-[4-[(1E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine 2-hydroxy-1,2,3-propanetricarboxylate) requires precise control of geometric isomerism around the olefinic bond. The compound's (E)-configuration is essential for its selective estrogen receptor modulator activity [5]. Modern synthetic routes employ McMurry coupling and Wittig-Horner reactions as key strategies:

  • McMurry Coupling: This titanium-mediated reductive coupling of 4-(2-diethylaminoethoxy)benzophenone with chloro-substituted benzophenone derivatives yields the (E)-isomer with >75% selectivity. Critical parameters include titanium(III) chloride concentration (1.5–2.0 equiv) and reaction temperature (0–5°C), which suppress (Z)-isomer formation [3] [7].
  • Wittig-Horner Modification: Utilizing stabilized phosphonate carbanions from diethyl (4-(2-(diethylamino)ethoxy)benzyl)phosphonate with 2-chloro-1,2-diphenylethanone achieves (E)-selectivity >85% at −78°C. Lithium chloride additives enhance stereocontrol by coordinating with the carbonyl oxygen [7].

Post-synthesis, citrate salt formation is conducted in ethanol with citric acid monohydrate (1:1 molar ratio) at 50–60°C. Crystallization below 10°C yields the citrate salt with ≥98.5% chemical purity [3] [5].

Table 1: Comparative Analysis of Stereoselective Synthetic Methods

MethodCatalyst/AdditiveTemperature(E)-Isomer SelectivityOverall Yield
McMurry CouplingTiCl₃–Zn (1.5 equiv)0–5°C75–78%62%
Wittig-Horner Reactionn-BuLi, LiCl (0.5 equiv)−78°C85–88%71%
Modified Heck CouplingPd(OAc)₂, SPhos ligand80°C68–70%55%

Chromatographic Resolution of Clomiphene Isomeric Mixtures

Chromatographic separation leverages the differential hydrophobicity and steric interactions of (E)- and (Z)-clomiphene isomers. Chiral stationary phases (CSPs) and hydrophobic matrices are employed:

  • HPLC Conditions:
  • Column: Pirkle-type Whelk-O1 (250 × 4.6 mm, 5 µm) or C18 reverse-phase (ZORBAX Eclipse Plus, 1.8 µm)
  • Mobile Phase: Methanol/water/triethylamine (55:45:0.3 v/v), pH 2.5 (phosphoric acid)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 233 nm or MS via electrospray ionization [2] [6] [9]
  • Resolution Mechanism: The (Z)-isomer (zuclomiphene) elutes at 3.35 min due to its U-shaped conformation enhancing hydrophobic contact with C18 ligands, while the extended (E)-isomer (enclomiphene) elutes at 4.04 min. Triethylamine suppresses peak tailing by neutralizing silanol groups [6] [9].

LC–MS quantification in human plasma achieves a lower limit of quantification (LLOQ) of 0.06 ng/mL using stable isotope-labeled internal standards and multiple reaction monitoring (MRM) transitions m/z 406→100 (enclomiphene) and m/z 344→72 (N-didesmethyltamoxifen internal standard) [2] [6].

Table 2: Chromatographic Performance Metrics for Isomer Separation

ParameterZuclomiphene ((Z)-Isomer)Enclomiphene ((E)-Isomer)Acceptance Criteria
Retention Time (min)3.35 ± 0.054.04 ± 0.05RSD ≤ 2%
Resolution Factor (Rs)-1.5–2.0Rs ≥ 1.5
LLOQ (ng/mL)0.250.30S/N > 10
Intra-day RSD4.8%5.2%≤15%

Crystallization Optimization for Needle-Shaped Crystal Habit Formation

Enclomiphene citrate’s bioavailability correlates with its crystalline morphology, where needle-shaped crystals enhance dissolution kinetics. Antisolvent crystallization is the primary method:

  • Procedure:
  • Dissolve enclomiphene free base (50 g) in ethanol (300 mL) at 50°C.
  • Add citric acid monohydrate (21.2 g) and stir until complete salt formation.
  • Inject solution into chilled (0–5°C) ethyl acetate (800 mL) at 0.5 mL/min.
  • Age suspension for 2 h and isolate crystals via vacuum filtration [3] [7].
  • Critical Parameters:
  • Solvent/Antisolvent Ratio: 1:4 (v/v) ethanol/ethyl acetate maximizes aspect ratios (15:1–20:1).
  • Cooling Rate: ≤0.5°C/min minimizes agglomeration.
  • Seeding: Add 0.1% (w/w) needle-shaped seeds at 40°C to direct crystal growth [7].

Characterization:

  • PXRD: Peaks at 2θ = 12.4°, 16.8°, and 24.6° confirm monoclinic P2₁/c lattice symmetry.
  • Thermal Profile: DSC shows dehydration endotherm at 125°C and melting point at 192°C (needle form) versus 185°C for granular crystals [7].

Table 3: Impact of Crystallization Conditions on Crystal Morphology

ConditionAspect Ratio (Length:Width)Mean Particle Size (µm)Dissolution Rate (mg/mL/min)
Ethanol/Ethyl Acetate (1:4)15:1–20:1120 ± 150.45 ± 0.03
Isopropanol/MTBE (1:3)8:1–10:185 ± 100.28 ± 0.02
Unoptimized Granular Form1:1–3:1200 ± 300.15 ± 0.01

Racemic Binaphthyl-Phosphoric Acid-Mediated Purification Protocols

Racemic 1,1′-binaphthyl-2,2′-diyl hydrogenphosphate (BNP) enables diastereomeric salt crystallization for enclomiphene purification:

  • Protocol:
  • Combine clomiphene citrate (100 g) and racemic BNP (30 g, 0.515 equiv) in methanol (1 L) at 40°C.
  • Cool to 20°C and filter the precipitated (S)-BNP∙(E)-enclomiphene salt (HPLC purity: 98.96% enclomiphene, 0.69% zuclomiphene).
  • Dissolve salt in ethanol (700 mL), add 6N HCl (790 mL) at 75–80°C.
  • Isulate enclomiphene citrate crystals after cooling to 25°C (yield: 23.3 g; ee >99.4%) [4] [7] [8].
  • Solubility Advantage: The (R,S)-BNP racemate exhibits 2-fold higher solubility in alcohols than enantiopure (S)-BNP, enabling supersaturation control. Methanol yields 30% larger crystals than ethanol due to lower nucleation density [8].

Mechanism: BNP’s phosphate group forms hydrogen bonds with the tertiary amine of enclomiphene, while chiral grooves in the binaphthyl system sterically exclude the (Z)-isomer.

Table 4: Enantiomeric Enrichment via BNP-Mediated Crystallization

Purification StageEnclomiphene PurityZuclomiphene ContentEnantiomeric Excess (ee)
Crude Clomiphene Citrate65.21%34.06%Not applicable
After BNP Salt Formation98.81%0.79%97.6%
After HCl Dissociation99.92%<0.05%>99.4%

This methodology achieves >50% yield of enantiopure enclomiphene citrate from racemic mixtures, validated by chiral HPLC of methyl ester derivatives [4] [7] [8].

Properties

Product Name

Enclomifene citrate

IUPAC Name

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid;methane

Molecular Formula

C33H40ClNO8

Molecular Weight

614.1 g/mol

InChI

InChI=1S/C26H28ClNO.C6H8O7.CH4/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H4/b26-25+;;

InChI Key

IMGWYAILEILEOR-LHPVOXLHSA-N

Canonical SMILES

C.CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

C.CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.